1-(2-methylpiperidin-1-yl)-3-(3-nitro-1H-pyrazol-1-yl)propan-1-one
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Overview
Description
1-(2-methylpiperidin-1-yl)-3-(3-nitro-1H-pyrazol-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of piperidine and pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylpiperidin-1-yl)-3-(3-nitro-1H-pyrazol-1-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or nitrating mixtures.
Coupling Reactions: The final step involves coupling the piperidine and pyrazole rings through a propanone linker, often using reagents like alkyl halides and bases under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylpiperidin-1-yl)-3-(3-nitro-1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-methylpiperidin-1-yl)-3-(3-nitro-1H-pyrazol-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-methylpiperidin-1-yl)-3-(3-nitro-1H-pyrazol-1-yl)propan-2-one: Similar structure with a different position of the ketone group.
1-(2-methylpiperidin-1-yl)-3-(3-nitro-1H-pyrazol-1-yl)butan-1-one: Similar structure with an extended carbon chain.
Uniqueness
1-(2-methylpiperidin-1-yl)-3-(3-nitro-1H-pyrazol-1-yl)propan-1-one is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H18N4O3 |
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Molecular Weight |
266.30 g/mol |
IUPAC Name |
1-(2-methylpiperidin-1-yl)-3-(3-nitropyrazol-1-yl)propan-1-one |
InChI |
InChI=1S/C12H18N4O3/c1-10-4-2-3-7-15(10)12(17)6-9-14-8-5-11(13-14)16(18)19/h5,8,10H,2-4,6-7,9H2,1H3 |
InChI Key |
XMASOIKXYCYMTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)CCN2C=CC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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